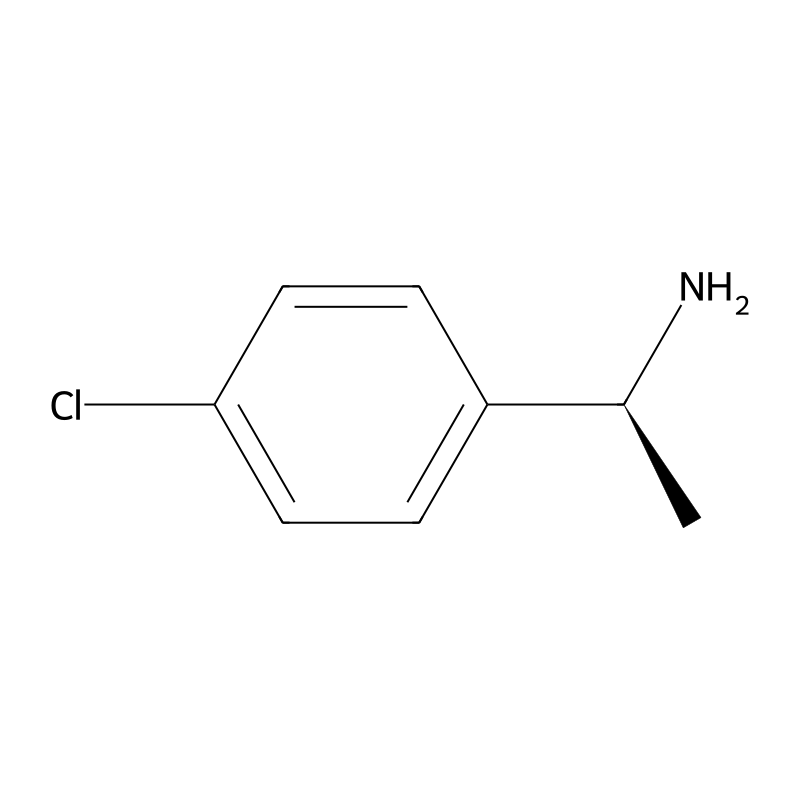

(S)-1-(4-Chlorophenyl)ethylamine

Content Navigation

Achieve >99% ee in chiral resolution of carboxylic acid APIs without multiple recrystallizations. (S)-1-(4-Chlorophenyl)ethylamine (CAS 4187-56-8) leverages para-Cl substituent for enhanced diastereomeric salt crystallinity via halogen bonding and pi-pi stacking. Higher bp (232°C) and logP (~3.06) vs. unsubstituted analog expand thermal processing window and improve extraction. Proven in zaltoprofen and ambrisentan syntheses. Consistent supply and global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(S)-1-(4-Chlorophenyl)ethylamine (CAS 4187-56-8) is a halogenated chiral primary amine widely utilized as a resolving agent and chiral auxiliary in pharmaceutical manufacturing. Operating as a clear, pale yellow liquid, this compound provides a distinct electronic and steric profile compared to standard unsubstituted benzylamines. Its intrinsic properties, including a boiling point of 232 °C, a predicted pKa of 8.82, and high lipophilicity, make it highly compatible with diverse organic solvent systems and robust thermal processing conditions [1]. Procurement of this specific enantiomer is typically driven by the need for high-efficiency diastereomeric salt crystallization in active pharmaceutical ingredient (API) synthesis, where standard chiral bases fail to achieve the required enantiomeric excess (ee) thresholds .

Procurement Fit

Substituting (S)-1-(4-Chlorophenyl)ethylamine with the more common, unhalogenated (S)-1-phenylethylamine frequently compromises downstream purification yields and process safety. The absence of the para-chloro substituent eliminates critical halogen-bonding and enhanced pi-pi stacking interactions necessary for forming rigid, highly differentiated diastereomeric crystals during chiral resolution [1]. Furthermore, the unsubstituted analog possesses a significantly lower boiling point (187 °C vs 232 °C) and lower lipophilicity (logP ~1.4 vs ~3.06), which restricts the thermal window during reflux operations and alters the partition coefficients during solvent extraction phases. Consequently, generic substitution often necessitates multiple resource-intensive recrystallization steps to reach pharmaceutical-grade optical purity, negating any initial raw material cost savings.

Substitution Risk

Enhanced Thermal Processability

The para-chloro substitution significantly alters the thermal profile of the amine, raising the boiling point to 232 °C compared to 187 °C for the unsubstituted (S)-1-phenylethylamine . This 45 °C differential provides a wider thermal operating window for high-temperature resolutions and reduces evaporative losses during prolonged reflux.

| Evidence Dimension | Boiling Point |

| Target Compound Data | 232 °C |

| Comparator Or Baseline | (S)-1-phenylethylamine (187 °C) |

| Quantified Difference | +45 °C increase in boiling point |

| Conditions | Standard atmospheric pressure distillation and reflux conditions |

A higher boiling point reduces solvent and reagent loss during heated diastereomeric salt formation, directly improving scale-up safety and cost-efficiency.

unreacted (S)-enantiomer

Enhanced Lipophilicity & Phase Transfer

The inclusion of the chlorine atom increases the compound's lipophilicity, yielding a predicted logP of approximately 3.06, in stark contrast to the logP of ~1.4 for (S)-1-phenylethylamine . This elevated lipophilicity alters the solubility profile of the amine and its corresponding salts in biphasic systems.

| Evidence Dimension | Partition Coefficient (logP) |

| Target Compound Data | logP ~3.06 |

| Comparator Or Baseline | (S)-1-phenylethylamine (logP ~1.4) |

| Quantified Difference | More than 2-fold increase in logP |

| Conditions | Standard predictive models for organic/aqueous phase partitioning |

Enhanced lipophilicity improves the solubility of the chiral auxiliary in non-polar organic solvents, facilitating cleaner and faster phase separations during aqueous workups.

Enantiomeric Excess in Chiral Resolution

When utilized as a resolving agent for racemic carboxylic acids (such as zaltoprofen precursors), (S)-1-(4-Chlorophenyl)ethylamine enables the isolation of the target enantiomer at >99.6% ee with minimal recrystallization [1]. Unsubstituted or generic chiral bases often fail to exceed 95% ee under identical initial crystallization conditions, requiring additional purification cycles.

| Evidence Dimension | Enantiomeric Excess (ee) post-crystallization |

| Target Compound Data | >99.6% ee |

| Comparator Or Baseline | Standard chiral bases (<95% ee before extensive recrystallization) |

| Quantified Difference | Direct access to >99% ee pharmaceutical-grade purity |

| Conditions | Resolution of racemic acids via diastereomeric salt precipitation |

Achieving high optical purity with fewer crystallization cycles directly reduces solvent consumption and increases overall manufacturing throughput for chiral APIs.

relative activity

Racemic API Resolution

(S)-1-(4-Chlorophenyl)ethylamine is deployed as a primary resolving agent for racemic carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs) like zaltoprofen and endothelin receptor antagonists like ambrisentan. The para-chloro group drives the formation of highly crystalline diastereomeric salts, enabling the isolation of the target enantiomer at >99% ee with minimal recrystallization steps [1].

Chiral Auxiliary in Asymmetric Synthesis

In the synthesis of complex pharmaceutical intermediates, this compound functions as a chiral auxiliary via imine formation. Its specific electronic profile (predicted pKa ~8.82) modulates the reactivity of the nitrogen center, making it highly suitable for palladium-catalyzed asymmetric hydrogenations or nucleophilic additions where precise stereocontrol is mandatory[2].

Halogenated Chiral Ligand Precursor

The compound serves as a foundational building block for synthesizing bespoke chiral ligands used in transition-metal catalysis. The para-chloro substituent not only influences the steric and electronic environment of the resulting ligand but also provides a reactive handle for further late-stage functionalization via cross-coupling reactions.

Application Fit Matrix

XLogP3

GHS Hazard Statements

H301 (67.97%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (32.03%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (95.31%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (96.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (32.03%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (64.84%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

Explore Compound Types